2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenethylacetamide
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Overview
Description
2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenethylacetamide is a complex organic compound with a unique structure that has garnered interest in scientific research. Its molecular formula is C25H27N3O4, and it has a molecular weight of 433.508
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyran ring can be oxidized to form derivatives with different functional groups.
Reduction: : The piperazine ring can be reduced to form a variety of analogs.
Substitution: : The phenyl groups can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Derivatives with hydroxyl, carboxyl, or ketone groups.
Reduction: : Analogues with reduced piperazine rings.
Substitution: : Compounds with halogen, nitro, or alkyl groups on the phenyl rings.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and nanotechnology.
Mechanism of Action
The mechanism by which 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenethylacetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but the compound's unique structure allows it to interact with a variety of biological molecules.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the pyran ring and the piperazine group. Similar compounds include:
N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide
4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid
2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
These compounds share similar structural motifs but differ in their substituents and functional groups, leading to different biological activities and applications.
Properties
IUPAC Name |
2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c30-24-17-23(18-28-13-15-29(16-14-28)22-9-5-2-6-10-22)32-19-25(24)33-20-26(31)27-12-11-21-7-3-1-4-8-21/h1-10,17,19H,11-16,18,20H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOYZAUXDYROER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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